Cas no 616197-92-3 (3-Benzyloxy-4-fluorobenzoic acid)

3-Benzyloxy-4-fluorobenzoic acid is a fluorinated aromatic carboxylic acid derivative with the molecular formula C₁₄H₁₁FO₃. This compound is characterized by the presence of a benzyloxy group at the 3-position and a fluorine substituent at the 4-position of the benzoic acid scaffold. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its structural features enable further functionalization. The fluorine atom enhances metabolic stability and binding affinity in target molecules, while the benzyloxy group offers a protective handle for selective deprotection. Its high purity and well-defined reactivity make it valuable for constructing complex molecular architectures.
3-Benzyloxy-4-fluorobenzoic acid structure
616197-92-3 structure
Product Name:3-Benzyloxy-4-fluorobenzoic acid
CAS No:616197-92-3
MF:C14H11FO3
MW:246.233747720718
MDL:MFCD27756647
CID:4736049
Update Time:2025-10-28

3-Benzyloxy-4-fluorobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Benzyloxy-4-fluorobenzoic acid
    • 3-(Benzyloxy)-4-fluorobenzoic acid
    • Benzoic acid, 3-benzyloxy-4-fluoro-
    • QDPLZEMDUVGSCO-UHFFFAOYSA-N
    • 3-(Benzyloxy)-4-fluorobenzoic acid #
    • MDL: MFCD27756647
    • Inchi: 1S/C14H11FO3/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
    • InChI Key: QDPLZEMDUVGSCO-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C(=O)O)C=C1OCC1C=CC=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 276
  • Topological Polar Surface Area: 46.5

3-Benzyloxy-4-fluorobenzoic acid Pricemore >>

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Additional information on 3-Benzyloxy-4-fluorobenzoic acid

Comprehensive Overview of 3-Benzyloxy-4-fluorobenzoic acid (CAS No. 616197-92-3): Properties, Applications, and Industry Insights

3-Benzyloxy-4-fluorobenzoic acid (CAS No. 616197-92-3) is a fluorinated aromatic compound with significant relevance in pharmaceutical and chemical research. This benzoic acid derivative features a benzyloxy group at the 3-position and a fluorine atom at the 4-position, making it a versatile intermediate for synthesizing bioactive molecules. Its molecular formula, C14H11FO3, and precise structural attributes contribute to its utility in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents.

The growing demand for fluorinated compounds in medicinal chemistry has propelled interest in 3-Benzyloxy-4-fluorobenzoic acid. Researchers frequently explore its role in structure-activity relationship (SAR) studies, where fluorine substitution enhances metabolic stability and binding affinity. Recent trends in AI-driven drug design and high-throughput screening have further highlighted its potential, as computational models prioritize fluorinated scaffolds for target optimization.

From a synthetic perspective, CAS No. 616197-92-3 is often employed in cross-coupling reactions and esterification protocols. Its benzyl-protected hydroxyl group offers selective deprotection opportunities, enabling modular derivatization. Industry professionals frequently search for "3-Benzyloxy-4-fluorobenzoic acid synthesis" or "616197-92-3 supplier," reflecting its commercial and academic value. Regulatory-compliant manufacturers emphasize GMP-grade production to meet the stringent requirements of preclinical trials.

Environmental and sustainability considerations are increasingly shaping the discourse around fluorochemicals. 3-Benzyloxy-4-fluorobenzoic acid aligns with the principles of green chemistry when synthesized via catalytic methods, reducing hazardous byproducts. Queries like "biodegradable fluorinated intermediates" or "eco-friendly benzoic acid derivatives" underscore this shift. Analytical techniques such as HPLC and NMR ensure purity (>98%), critical for reproducibility in life sciences applications.

In material science, this compound’s thermal stability and crystallinity make it a candidate for organic electronic materials. Its π-conjugated system interacts with conductive polymers, a topic gaining traction in searches for "fluorinated aromatic monomers." Patent analyses reveal its inclusion in OLED formulations and photoresist technologies, addressing demands in flexible displays and semiconductor fabrication.

To address common user questions: "Is 3-Benzyloxy-4-fluorobenzoic acid soluble in DMSO?" – Yes, it exhibits good solubility in polar aprotic solvents. Another frequent query, "What is the melting point of CAS 616197-92-3?," references its physical property range of 120–125°C. These technical details are vital for experimental planning and are often cross-referenced with Sigma-Aldrich or TCI Chemical databases.

Emerging applications in proteolysis-targeting chimeras (PROTACs) and covalent inhibitors have renewed focus on fluorinated building blocks. The compound’s meta-substitution pattern allows precise spatial orientation in drug-receptor interactions, a feature highlighted in recent Journal of Medicinal Chemistry publications. Collaborative studies between academia and biotech firms continue to explore its structure-property relationships.

In summary, 3-Benzyloxy-4-fluorobenzoic acid (CAS No. 616197-92-3) bridges multiple disciplines, from pharmaceutical intermediates to advanced materials. Its adaptability to modern synthetic methodologies and alignment with sustainable chemistry goals ensure its enduring relevance. For researchers seeking "fluorine in drug design" or "aromatic carboxylic acid uses," this compound remains a cornerstone of innovation.

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